

Advanced Protocol: Peptide Labeling with Cy5.5-COOH (Free Acid)

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Compound of Interest

Compound Name: Cy5.5-cooh

Cat. No.: B11931056

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Abstract

This Application Note provides a rigorous technical guide for conjugating Cy5.5-Carboxylic Acid (**Cy5.5-COOH**) to peptides. Unlike pre-activated NHS esters, **Cy5.5-COOH** requires in situ activation, offering researchers greater control over reaction kinetics and significantly reduced reagent costs. This guide details two primary methodologies: Solution-Phase Labeling (using HATU activation) and Solid-Phase Labeling (On-Resin), optimized for high-yield synthesis of Near-Infrared (NIR) imaging probes.

Technical Introduction & Mechanism

Cy5.5 (Cyanine 5.5) is a near-infrared fluorophore (Ex: ~675 nm, Em: ~694 nm) widely used in in vivo imaging due to its deep tissue penetration and low background autofluorescence.

The Chemistry of Conjugation

The core challenge with **Cy5.5-COOH** is that the carboxylic acid group is non-reactive toward amines under physiological conditions. It must be converted into an active ester.

- Mechanism: The carboxylate is deprotonated by a base (DIPEA) and reacts with a uronium coupling agent (HATU) to form a highly reactive O-acyl(tetramethyl)uronium intermediate. This intermediate undergoes nucleophilic attack by the primary amine of the peptide (N-terminus or Lysine side chain), forming a stable amide bond.

Why Cy5.5-COOH?

- Stability: Free acid is indefinitely stable at -20°C, unlike NHS esters which hydrolyze rapidly.
- Cost-Efficiency: Significantly less expensive than NHS-ester derivatives.
- Versatility: Allows for both solid-phase and solution-phase chemistries.

Materials & Reagents

Reagent	Grade/Specification	Purpose
Cy5.5-COOH	>95% Purity	Fluorophore
Peptide	Desalted/HPLC purified	Target biomolecule
HATU	High Purity	Coupling Agent (Activator)
HOAt	(Optional)	Additive to suppress racemization
DIPEA	Anhydrous, redistilled	Non-nucleophilic base
DMF/DMSO	Anhydrous (>99.8%)	Reaction Solvent
Ether	Cold diethyl ether	Precipitation

Pre-Labeling Considerations (Critical)

- Peptide Sequence Analysis:
 - Ensure the peptide has a free amine (N-terminus or Lysine).
 - Note: If the peptide contains multiple amines (e.g., Poly-Lysine), site-specific labeling requires orthogonal protecting groups (e.g., ivDde) during synthesis.

- Solubility Check:
 - Cy5.5 is hydrophobic.[1][2] The peptide must be soluble in DMF or DMSO for the HATU protocol. If the peptide is only water-soluble, an EDC/sNHS aqueous protocol (not detailed here) is required, but the HATU/Organic method yields superior conjugation efficiency.

Protocol A: Solution-Phase Labeling (Standard)

Best for: Purified peptides where N-terminal labeling is desired.

Step 1: Stock Preparation

- Dye Stock: Dissolve 1 mg **Cy5.5-COOH** in 100 μ L anhydrous DMSO (10 mg/mL).
- Peptide Stock: Dissolve peptide in anhydrous DMF at 5–10 mg/mL.

Step 2: In-Situ Activation (The "Pre-Activation" Step)

Crucial: Do not add the peptide yet. Activate the dye first to prevent side reactions.

- In a microcentrifuge tube, combine:
 - **Cy5.5-COOH**: 1.0 equivalent
 - HATU: 1.1 equivalents
 - DIPEA: 3.0 equivalents
 - DMF: To final volume (keep concentrated, ~10-20 mM dye)
- Vortex and incubate at Room Temperature (RT) for 5–10 minutes. The solution typically turns a deep blue.

Step 3: Conjugation

- Add the Peptide Solution (1.0 – 1.2 equivalents relative to dye) to the activated dye mixture.
 - Note: Using a slight excess of peptide ensures all dye is consumed, simplifying purification (removing unreacted dye is harder than removing unlabeled peptide).

- Flush headspace with inert gas (Nitrogen/Argon) if available.
- Incubate at RT for 2–4 hours with continuous darkness (wrap tube in foil).

Step 4: Quenching & Isolation

- Add 10% volume of water or 1% TFA to quench the reaction.
- Precipitation: Add 10 volumes of ice-cold diethyl ether.
- Centrifuge at 10,000 x g for 10 mins. A blue pellet should form.
- Decant supernatant (contains DMF/DIPEA).
- Resuspend pellet in HPLC buffer (Water/ACN).

Protocol B: Solid-Phase Labeling (On-Resin)

Best for: Synthesis of new peptides.[3] High yield, easy purification.

Step 1: Resin Preparation

- Synthesize peptide on resin (e.g., Rink Amide) using standard Fmoc chemistry.
- Remove the final Fmoc group to expose the N-terminal amine.
- Wash resin 3x with DMF.

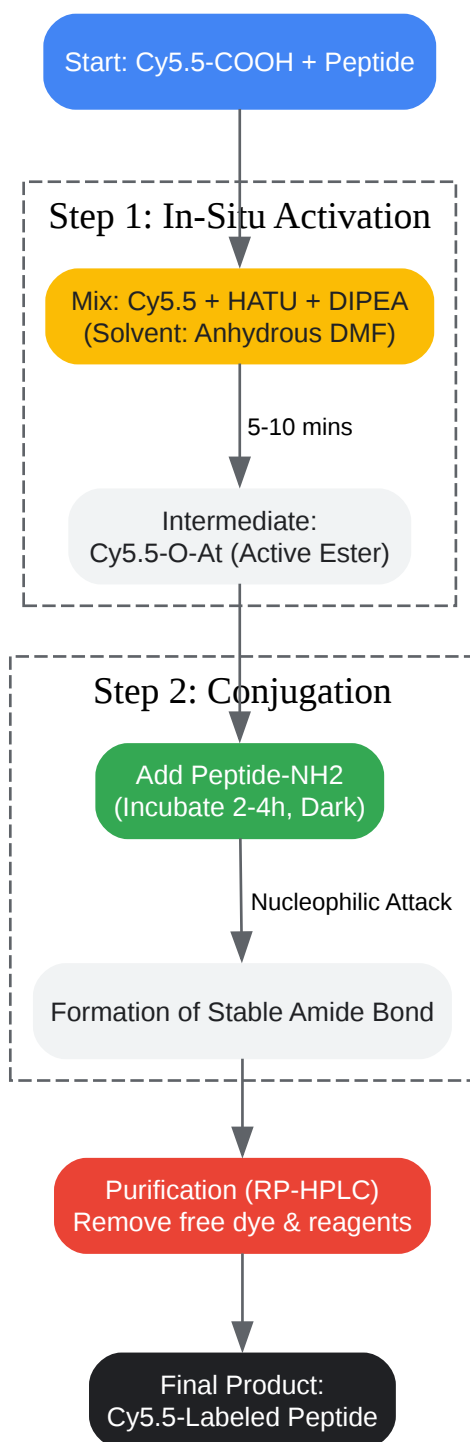
Step 2: Dye Coupling

- Dissolve **Cy5.5-COOH** (2.0 eq), HATU (1.95 eq), and DIPEA (4.0 eq) in minimum DMF.
- Add activated dye solution to the resin.
- Shake/Agitate for 2–4 hours (or overnight) in the dark.
 - Tip: Monitor reaction completion using the Kaiser Test (if applicable) or micro-cleavage LC-MS.

Step 3: Cleavage

- Wash resin extensively with DMF (until flow-through is clear) then DCM.
- Cleave peptide using TFA/TIS/H₂O (95:2.5:2.5) cocktail.
 - Warning: Cy5.5 is generally stable in TFA, but minimize exposure time (<2 hours) to prevent degradation of the polymethine chain.

Visualization: Reaction Workflow



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Figure 1: Logical workflow for solution-phase conjugation of **Cy5.5-COOH** using HATU activation.

Purification & Characterization

RP-HPLC Purification

- Column: C18 Reverse Phase (Semi-prep).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Cy5.5 is hydrophobic.[1][2] Expect the labeled peptide to elute significantly later (higher % B) than the unlabeled peptide.
- Detection: Monitor at 220 nm (peptide bond) and 650/675 nm (Cy5.5 absorption).

Mass Spectrometry (QC)

- Method: ESI-MS or MALDI-TOF.
- Verification:
 - Calculate expected mass:
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 - Note: Cy5.5 adds approximately ~500-600 Da depending on the specific salt/derivative used. Always check the exact molecular weight on the manufacturer's CoA.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of Active Ester	Ensure DMF/DMSO is anhydrous. Use fresh HATU.
Precipitation	Peptide/Dye insolubility	Increase DMSO % in reaction. Use a sulfonated Cy5.5 variant (Sulfo-Cy5.5) for aqueous solubility.[2][4]
No Reaction	Amine protonated	Check pH. Add more DIPEA to ensure basicity (pH ~8-9 equivalent).
Multiple Labels	Non-specific labeling	Reduce Dye:Peptide ratio. Ensure only one amine is deprotected/available.
Blue Smear on HPLC	Dye Aggregation	Use a gradient starting at higher organic % (e.g., 20% ACN). Add column heater (40°C).

References

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Sources

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